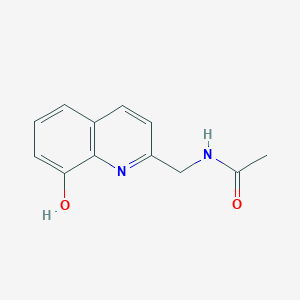

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide

Description

BenchChem offers high-quality N-((8-Hydroxyquinolin-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-Hydroxyquinolin-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

648896-21-3 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |

InChI Key |

CJRALVYWBVXEEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendant Chelators: A Technical Guide to the Synthesis, Properties, and Applications of (8-Hydroxyquinolin-2-yl)methyl Amides

For the attention of researchers, scientists, and drug development professionals, this guide provides a deep dive into the chemistry and potential of (8-hydroxyquinolin-2-yl)methyl amides as a versatile class of chelating agents.

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in coordination chemistry, renowned for its potent and versatile metal-binding capabilities.[1][2] This is attributed to the strategic positioning of a hydroxyl group at the C8 position relative to the nitrogen atom of the quinoline ring, which facilitates the formation of stable five-membered chelate rings with a wide array of metal ions.[3] This fundamental property has propelled 8-HQ and its derivatives into a multitude of applications, ranging from analytical reagents to therapeutic agents for neurodegenerative diseases and cancer, as well as functional materials for organic light-emitting diodes (OLEDs).[1][4]

This guide focuses on a specific, yet promising, subclass of 8-HQ derivatives: (8-hydroxyquinolin-2-yl)methyl amides . By functionalizing the 2-position of the 8-hydroxyquinoline core with a methyl amide group, a new dimension of structural and electronic diversity is introduced. This modification not only preserves the intrinsic chelating ability of the 8-HQ moiety but also allows for the fine-tuning of properties such as solubility, lipophilicity, and secondary binding interactions. These attributes are critical for the development of highly selective fluorescent sensors, catalysts, and targeted therapeutics.

Synthesis and Structural Elucidation

The synthesis of (8-hydroxyquinolin-2-yl)methyl amides can be approached through several synthetic strategies. A common and effective method involves the condensation of an activated 8-hydroxyquinoline-2-carboxylic acid with a variety of primary or secondary amines.[5] This approach offers a high degree of modularity, allowing for the introduction of a wide range of substituents on the amide nitrogen.

Another elegant and efficient route to related structures is the Betti reaction, a one-pot multicomponent reaction involving an 8-hydroxyquinoline, an aldehyde, and an amide.[6] This method provides a straightforward pathway to more complex architectures incorporating the (8-hydroxyquinolin-7-yl)methyl amide moiety. While the substitution pattern differs, the underlying principles of amide bond formation in the presence of the 8-hydroxyquinoline scaffold are well-demonstrated.

Caption: General synthetic scheme for (8-hydroxyquinolin-2-yl)methyl amides via condensation.

Chelation Properties and Coordination Chemistry

The hallmark of (8-hydroxyquinolin-2-yl)methyl amides is their ability to act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group.[7] This forms a thermodynamically stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinoline-based ligands.[3]

The amide functionality at the 2-position can exert significant influence on the coordination chemistry. The electronic nature of the substituents on the amide nitrogen can modulate the electron density of the quinoline ring, thereby affecting the Lewis basicity of the coordinating nitrogen and, consequently, the stability of the resulting metal complexes. Furthermore, the steric bulk of the amide group can play a crucial role in controlling the coordination geometry around the metal center and can be exploited to achieve selectivity for specific metal ions.

Sources

- 1. rroij.com [rroij.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

Technical Guide: Metal Binding Affinity of 8-HQ Acetamide Derivatives

Executive Summary: The Chelation "Goldilocks" Zone

In the landscape of neurodegenerative drug development (Alzheimer’s, Parkinson’s) and oncology, 8-Hydroxyquinoline (8-HQ) serves as a privileged scaffold. However, the bare 8-HQ molecule suffers from non-specific toxicity and poor solubility. Acetamide derivatives of 8-HQ are engineered to solve these pharmacokinetic liabilities while retaining the critical pharmacodynamic property: metal modulation.

This guide details the technical assessment of these derivatives. The core objective is not simply "binding metals," but achieving a therapeutic window of affinity —strong enough to scavenge redox-active labile copper (

Molecular Architecture & Chelation Logic

The Pharmacophore

The metal-binding capability of 8-HQ acetamide derivatives relies on the N,O-donor set :

-

Pyridine Nitrogen: Acts as a borderline soft base.

-

Phenolic Oxygen: Acts as a hard base (upon deprotonation).

This combination creates a five-membered chelate ring with high affinity for divalent cations (

The Acetamide Modification

The acetamide group (

-

C2-Substitution: Sterically hinders the binding site, lowering affinity (useful for preventing "stripping" of tightly bound biological metals).

-

C5/C7-Substitution: Modulates electronic density (

) and lipophilicity (BBB penetration) without drastically altering the coordination geometry.

Thermodynamic Stability Constants ( )

The affinity follows the Irving-Williams Series :

| Metal Ion | Typical | Typical | Coordination Geometry |

| Square Planar / Distorted Octahedral | |||

| Tetrahedral / Octahedral | |||

| Octahedral |

Note: Values are approximate ranges for 8-HQ derivatives in aqueous/organic mix. Acetamide electron-withdrawing effects may slightly lower these values compared to parent 8-HQ.

Mechanism of Action Visualization

The following diagram illustrates the equilibrium dynamics and the "Ionophore" concept essential for these derivatives.

Caption: Stepwise chelation mechanism. The neutral 1:2 complex is critical for passive diffusion across the Blood-Brain Barrier (BBB).

Experimental Protocols

Protocol A: UV-Vis Spectrophotometric Titration

This is the gold standard for determining stability constants.

Objective: Determine the stoichiometry and conditional stability constant (

Reagents:

-

Ligand Stock: 1 mM 8-HQ acetamide derivative in spectroscopic grade DMSO (freshly prepared).

-

Metal Stock: 10 mM

or -

Buffer: 50 mM HEPES or MOPS, pH 7.4. (CRITICAL: Do NOT use TRIS or Phosphate, as they compete for metal binding).

-

Ionic Strength Adjuster: 0.1 M

or

Workflow:

-

Baseline: Add 2.0 mL of Buffer + 20 µL Ligand Stock (Final

) to a quartz cuvette. Record spectrum (200–600 nm). -

Titration: Aliquot Metal Stock (

equivalents at a time) into the cuvette. -

Equilibration: Mix by inversion; wait 2 minutes for equilibrium (kinetics are usually fast for 8-HQ).

-

Measurement: Record absorbance spectra after each addition until saturation (usually 2.5 equivalents of metal).

-

Data Analysis: Monitor the bathochromic shift (red shift). 8-HQ derivatives typically shift

from ~240/300 nm to ~260/320 nm (or appearance of a charge transfer band >400 nm for Cu).

Self-Validation Check: Isosbestic points must be sharp. If isosbestic points drift, it indicates side reactions (oxidation) or precipitation.

Protocol B: Job’s Plot (Method of Continuous Variation)

Objective: Confirm the binding stoichiometry (

Workflow:

-

Prepare equimolar solutions (

) of Metal ( -

Prepare a series of 11 vials with varying mole fractions (

):-

(Ratio

-

(Ratio

-

Measure Absorbance (

) at the -

Plot:

vs. Mole Fraction of Ligand ( -

Interpretation:

-

Max at

Complex.[1] -

Max at

Complex (Typical for 8-HQ).

-

Computational & Workflow Logic

To ensure reproducibility, the experimental design must follow a strict logic flow.

Caption: Integrated workflow for determining metal binding constants. Failure at the solubility step requires structural redesign.

Critical Technical Nuances

The "Zinc Spark" vs. Copper Silencing

-

Zinc: 8-HQ derivatives often fluoresce upon binding

(chelation-enhanced fluorescence, CHEF) due to the inhibition of photo-induced electron transfer (PET). This makes them useful as sensors but requires careful background subtraction in UV-Vis assays. -

Copper: Binding

typically quenches fluorescence via paramagnetic relaxation.

Buffer Interference

Avoid buffers with amine groups that can act as competitive ligands if their binding constants are unknown.

-

Bad: Tris, Glycine, Imidazole.

-

Good: HEPES, MOPS, PIPES (Non-coordinating sulfonates).

Hydrolysis Competition

At

References

-

Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline and its derivatives: synthesis and applications. Journal of Chemistry. Link

-

Adhikari, A. et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases. International Journal of Molecular Sciences. Link

-

Oliveri, V. et al. (2023).[2] Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid. Inorganic Chemistry. Link

-

Thermo Fisher Scientific. Assessing binding equilibria through UV-visible absorption techniques. Link

-

Gans, P. et al. (1996). Hyperquad: Investigation of equilibria in solution. Talanta. Link

Sources

Methodological & Application

Using N-((8-Hydroxyquinolin-2-yl)methyl)acetamide as a fluorescent chemosensor

An In-depth Technical Guide to N-((8-Hydroxyquinolin-2-yl)methyl)acetamide as a Fluorescent Chemosensor for Zinc (II) Detection

Authored by: A Senior Application Scientist

Introduction: The Rationale for an 8-Hydroxyquinoline-Based Chemosensor

The detection and quantification of specific metal ions are of paramount importance in diverse fields, including environmental monitoring, industrial process control, and particularly in biological and pharmaceutical research, where metal ion homeostasis is critical.[1][2] Fluorescent chemosensors have emerged as powerful tools for these applications due to their high sensitivity, selectivity, and the ability to provide real-time spatial and temporal information.[3][4]

Among the various fluorogenic scaffolds, 8-hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the design of metal ion sensors.[5] The parent 8-HQ molecule is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[4][5] Upon chelation with a metal ion, this ESIPT pathway is often inhibited, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1] This "turn-on" response provides a high signal-to-noise ratio, which is ideal for sensitive detection.

This application note details the synthesis and use of a specific 8-HQ derivative, N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (herein referred to as HQ-Amide) , as a selective fluorescent chemosensor for zinc (II) ions (Zn²⁺). The design of HQ-Amide incorporates the 8-hydroxyquinoline core for its fluorogenic and metal-chelating properties. The substituent at the 2-position, a methylacetamide group, provides additional nitrogen and oxygen donor atoms, which can enhance the binding affinity and selectivity for specific metal ions, most notably Zn²⁺.[6] Zinc is the second most abundant transition metal in the human body and plays crucial roles in a myriad of biological processes, making its detection a significant area of research.[7][8]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to synthesize, characterize, and apply HQ-Amide for the fluorescent detection of Zn²⁺.

Part 1: Synthesis and Characterization of HQ-Amide

A reliable synthesis protocol is the foundation of any chemosensor application. The following is a plausible and robust two-step synthesis of HQ-Amide, based on established organic chemistry principles and adaptations from related literature on 8-hydroxyquinoline modifications.[9][10]

Materials and Reagents

-

8-Hydroxyquinoline

-

Paraformaldehyde

-

Ammonia solution (25-28%)

-

Dioxane

-

Ethanol

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

NMR spectrometer and Mass spectrometer for characterization

Protocol 1: Synthesis of the Intermediate: (8-Hydroxyquinolin-2-yl)methanamine

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 8-hydroxyquinoline (1.45 g, 10 mmol) in a mixture of dioxane (50 mL) and ethanol (20 mL).

-

Addition of Reagents: To this solution, add paraformaldehyde (0.33 g, 11 mmol) and concentrated ammonia solution (15 mL).

-

Reflux: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield (8-hydroxyquinolin-2-yl)methanamine as a solid.

Protocol 2: Synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (HQ-Amide)

-

Reaction Setup: Dissolve the intermediate, (8-hydroxyquinolin-2-yl)methanamine (1.74 g, 10 mmol), in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask. Add triethylamine (2.1 mL, 15 mmol) to the solution as a base.

-

Acetylation: Cool the mixture in an ice bath (0°C). Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. Purify by recrystallization from ethanol or by column chromatography to obtain the final product, N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (HQ-Amide).

Characterization

The structure and purity of the synthesized HQ-Amide should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application as a Fluorescent Chemosensor for Zn²⁺

This section provides a detailed protocol for utilizing HQ-Amide as a "turn-on" fluorescent sensor for the detection and quantification of Zn²⁺ in solution.

Sensing Mechanism and Rationale

The fluorescence sensing mechanism of HQ-Amide for Zn²⁺ is based on the principles of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[11][12] In the free ligand state, the fluorescence of the 8-hydroxyquinoline moiety is quenched. Upon binding of Zn²⁺, a stable complex is formed involving the quinoline nitrogen, the hydroxyl oxygen, and likely the amide oxygen. This coordination restricts intramolecular rotations and inhibits the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[1][6]

Caption: Experimental workflow for Zn²⁺ detection using HQ-Amide.

Protocol 3: Fluorescent Detection of Zn²⁺

-

Preparation of Stock Solutions:

-

Prepare a 1.0 mM stock solution of HQ-Amide in DMSO.

-

Prepare 10 mM stock solutions of ZnCl₂ and other metal salts in deionized water or buffer.

-

-

Determination of Optimal Excitation and Emission Wavelengths:

-

Dilute the HQ-Amide stock solution to 10 µM in your chosen buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO as a co-solvent).

-

Add an excess of Zn²⁺ (e.g., 5-10 equivalents) to a separate sample of the 10 µM HQ-Amide solution.

-

Record the excitation and emission spectra for both the free HQ-Amide and the HQ-Amide-Zn²⁺ complex to determine the optimal excitation wavelength (λ_ex) and the emission wavelength of maximum intensity (λ_em).

-

-

Fluorescence Titration:

-

In a series of cuvettes or wells of a microplate, place the HQ-Amide working solution (e.g., 10 µM in buffer).

-

Add increasing concentrations of Zn²⁺ (e.g., from 0 to 50 µM) to the cuvettes/wells.

-

Incubate the solutions at room temperature for 5-15 minutes to ensure complete complexation.

-

Measure the fluorescence intensity at the predetermined λ_em after exciting at λ_ex.

-

-

Selectivity Study:

-

Prepare a set of solutions, each containing 10 µM HQ-Amide and a high concentration (e.g., 100 µM or a 10-fold excess) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).

-

Include a sample with only HQ-Amide and another with HQ-Amide and Zn²⁺ as negative and positive controls, respectively.

-

Measure the fluorescence intensity of each sample under the same conditions as the titration experiment.

-

Data Analysis and Interpretation

-

Calibration Curve: Plot the fluorescence intensity at λ_em as a function of the Zn²⁺ concentration. A linear range should be observed at lower concentrations.

-

Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (HQ-Amide solution without Zn²⁺) and S is the slope of the linear portion of the calibration curve. [13]* Selectivity: Compare the fluorescence response of HQ-Amide towards Zn²⁺ with that of other metal ions. A significant increase in fluorescence only in the presence of Zn²⁺ indicates high selectivity.

Expected Performance Characteristics

Based on literature for similar 8-hydroxyquinoline-based Zn²⁺ sensors, the following performance characteristics can be anticipated. [8][14]

| Parameter | Expected Value | Rationale |

|---|---|---|

| Excitation Wavelength (λ_ex) | ~360-380 nm | Typical for 8-HQ-metal complexes. [15] |

| Emission Wavelength (λ_em) | ~480-520 nm | Corresponds to a visible green-yellow fluorescence. [6] |

| Response Type | Fluorescence "Turn-On" | Due to CHEF and inhibition of ESIPT. [11][12] |

| Limit of Detection (LOD) | Nanomolar to low micromolar range | High sensitivity is a hallmark of this class of sensors. [16] |

| Selectivity | High for Zn²⁺ over common alkali, alkaline earth, and some transition metals. | The specific coordination geometry and donor atoms favor Zn²⁺ binding. [3] |

| Response Time | < 15 minutes | Complexation is typically a rapid process. [17] |

| Optimal pH Range | 6.0 - 8.0 | Stable complex formation and fluorescence, avoiding protonation/deprotonation of the sensor at extreme pH. |

Part 3: Troubleshooting and Best Practices

| Issue | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Incorrect excitation/emission wavelengths.- pH of the buffer is outside the optimal range.- Degradation of the chemosensor. | - Re-determine the optimal wavelengths for the HQ-Amide-Zn²⁺ complex.- Ensure the buffer pH is within the 6.0-8.0 range.- Store the HQ-Amide stock solution protected from light and at a low temperature (-20°C). |

| High background fluorescence | - Impurities in the synthesized HQ-Amide.- Autofluorescence from the buffer or sample matrix. | - Re-purify the HQ-Amide.- Run a blank with only the buffer/matrix to subtract the background signal. |

| Poor selectivity | - Interference from other metal ions (e.g., Cd²⁺, which is chemically similar to Zn²⁺). | - If interference is observed, consider using a masking agent for the interfering ion, if compatible with the assay.- Note the interference in the application's limitations. |

Conclusion

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (HQ-Amide) is a rationally designed fluorescent chemosensor with high potential for the selective and sensitive detection of Zn²⁺. Its "turn-on" fluorescence response, rooted in the well-established principles of 8-hydroxyquinoline chemistry, makes it a valuable tool for researchers in various scientific disciplines. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and practical application of this promising chemosensor.

References

-

Cai, L., et al. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules. Available from: [Link]

-

Yusof, N. S. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Photonics. Available from: [Link]

-

Kovács, D., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available from: [Link]

-

Fang, Y., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters. Available from: [Link]

-

Wang, D., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Dyes and Pigments. Available from: [Link]

-

Kim, Y. S., et al. (2016). A Turn-on Fluorescent Chemosensor for Zn2+ Based on Quinoline in Aqueous Media. Journal of Fluorescence. Available from: [Link]

-

Ma, M., et al. (2018). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Journal of Fluorescence. Available from: [Link]

-

Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Available from: [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available from: [Link]

-

Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available from: [Link]

-

Xu, Z., et al. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews. Available from: [Link]

-

Rhee, H. J., et al. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Talanta. Available from: [Link]

-

Singh, R., & Singh, P. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. ChemistrySelect. Available from: [Link]

-

Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available from: [Link]

-

Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available from: [Link]

-

Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available from: [Link]

-

Sharts, C. M., & Lardon, M. (1969). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Journal of Chromatography A. Available from: [Link]

- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents.

-

Kovács, D., et al. (2025). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available from: [Link]

-

Burckhalter, J. H., et al. (1954). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry. Available from: [Link]

-

Al-Adiwish, W. M., et al. (2014). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. HETEROCYCLES. Available from: [Link]

-

Rydzik, A. M., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry. Available from: [Link]

-

Jørgensen, L., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Saadeh, H. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. rroij.com [rroij.com]

- 6. mdpi.com [mdpi.com]

- 7. Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]

- 11. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Bioconjugation Architectures Using 8-Hydroxyquinoline-2-Methyl Linkers

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, traditionally leveraged for its potent metal-chelating properties[1]. However, recent advances have repositioned its 2-methyl derivative—8-hydroxyquinaldine (8-HQ-2-Me) —as a highly versatile, sterically modulated linker for advanced bioconjugation.

This guide details the mechanistic rationale and provides field-validated protocols for utilizing 8-HQ-2-Me in two distinct paradigms: targeted glycoconjugation via CuAAC click chemistry to exploit the Warburg effect[1], and ultra-long-acting traceless protein-polymer conjugation utilizing tunable dearomatization kinetics[2].

Mechanistic Rationale: The 8-HQ-2-Me Advantage

To design effective bioconjugates, one must understand the causality behind the molecular architecture. The 8-HQ-2-Me scaffold offers two distinct mechanistic advantages over standard aliphatic or simple aromatic linkers:

A. Steric Modulation of Metal Chelation

Standard 8-HQ can promiscuously bind serum metalloproteins, leading to off-target toxicity. The addition of a methyl group at the C-2 position introduces significant steric clash adjacent to the quinoline nitrogen. This restricts the formation of non-specific octahedral metal coordination geometries in transit[3]. Consequently, the payload remains inert in systemic circulation but retains its targeted cytotoxicity once internalized into the tumor microenvironment.

B. Tuning Dearomatization in Traceless Linkers

In self-immolative hydroxybenzylammonium linkers, payload release is driven by a 1,4-elimination reaction that forms a quinone methide intermediate[2]. This process requires the dearomatization of the ring system. Because the heteroaromatic quinoline ring is highly electron-deficient, it possesses a significantly higher dearomatization energy barrier than simple carbocycles. The 8-HQ-2-Me scaffold stabilizes the phenolate ground state, extending the release half-life from hours to weeks, making it an ideal kinetic profile for long-acting formulations[2].

Quantitative Profiling of Linker Kinetics

The table below summarizes how altering the aromatic scaffold directly dictates the thermodynamic driving force and subsequent release half-life of traceless linkers.

| Linker Scaffold | Dearomatization Energy Barrier | Release Half-Life ( | Primary Bioconjugation Application |

| Anthracene-based | Low | ~18 minutes | Rapid burst release / Intracellular diagnostics |

| Naphthalene-based | Moderate | ~20 hours | Daily-dosing prodrug formulations |

| 8-Hydroxyquinoline (8-HQ) | High (Heteroaromatic) | ~350 hours | Long-acting therapeutic conjugates[2] |

| 8-HQ-2-Methyl | Very High (Steric + Electronic) | >400 hours (Tunable) | Ultra-long-acting depot formulations |

Workflow I: Synthesis of GLUT1-Targeted 8-HQ-2-Me Glycoconjugates

Context: Cancer cells upregulate GLUT transporters to fuel rapid proliferation. By conjugating 8-HQ-2-Me to the C-6 position of D-glucose via a 1,2,3-triazole linkage, we ensure selective cellular uptake. The C-6 position is explicitly chosen because it is the least involved in hydrogen-bonding with the GLUT transporter residues, preserving carrier affinity[1].

CuAAC-mediated synthesis of 8-HQ-2-Me glycoconjugates for GLUT1-targeted delivery.

Self-Validating Protocol

Causality Note: 8-HQ-2-Me is a strong metal chelator. If standard CuAAC conditions are used, the linker will sequester the Cu(I) catalyst, halting the reaction. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) must be used to tightly coordinate and protect the Cu(I) center from the quinoline moiety.

-

Reagent Preparation:

-

Dissolve 1.0 eq of 6-azido-6-deoxy-D-glucose and 1.1 eq of 8-(prop-2-yn-1-yloxy)-2-methylquinoline in a 1:1 mixture of

-BuOH and

-

-

Catalyst Complexation:

-

In a separate vial, premix

(0.1 eq) with THPTA ligand (0.5 eq) in water. Incubate for 15 minutes at room temperature to ensure full complexation.

-

-

Reaction Initiation:

-

Add the Cu-THPTA complex to the main reaction vessel. Immediately add freshly prepared sodium ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) species. Stir at 35°C for 12 hours.

-

-

Purification & Quality Control (Self-Validation):

-

Quench the reaction with EDTA to strip residual copper.

-

Purify via reverse-phase HPLC.

-

QC Checkpoint: Perform UV-Vis spectroscopy. The purified conjugate must exhibit the characteristic 8-HQ-2-Me absorbance peaks at ~245 nm and ~315 nm. Confirm the mass shift corresponding to triazole formation via LC-MS.

-

Workflow II: Assembly of Long-Acting Traceless Protein Conjugates

Context: Traceless linkers allow for the reversible attachment of half-life extension polymers (like PEG) to therapeutic proteins. The 8-HQ-2-Me scaffold acts as a self-immolative bridge that slowly cleaves under physiological conditions, releasing the fully native, active protein[2].

Traceless 1,4-elimination mechanism of 8-HQ-2-Me linkers for sustained payload release.

Self-Validating Protocol

-

Linker Activation:

-

Synthesize the 8-HQ-2-Me benzylammonium derivative functionalized with an NHS-ester on the polymer-facing side.

-

-

Protein Conjugation:

-

Dissolve the target therapeutic protein (e.g., 5 mg/mL) in 100 mM HEPES buffer, pH 8.0.

-

Add 5.0 eq of the activated 8-HQ-2-Me-Polymer linker dropwise. Incubate at 4°C for 4 hours to favor lysine conjugation while minimizing premature linker cleavage.

-

-

Conjugation QC Checkpoint:

-

Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay to quantify the reduction in primary free amines on the protein surface, confirming successful conjugation.

-

-

Release Assay & Validation:

-

Buffer exchange the purified conjugate into PBS (pH 7.4) and incubate at 37°C.

-

QC Checkpoint: Take aliquots at 24h, 72h, 168h, and 336h. Analyze via Size Exclusion Chromatography (SEC-HPLC). The slow disappearance of the high-molecular-weight conjugate peak and the corresponding reappearance of the native protein peak will validate the ~350+ hour half-life driven by the high dearomatization energy of the quinoline ring[2].

-

References

1.[1] Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. MDPI Molecules. URL:[Link] 2.[3] DNA-templated catalysis using a metal-cleavable linker. Chemical Communications (RSC Publishing). URL:[Link] 3.[2] Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. Journal of the American Chemical Society / PMC. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 8-Hydroxyquinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline (8-HQ) and its derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility. The inherent lipophilicity of the 8-HQ scaffold often hinders its biological application and formulation development.[1]

This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues. Our goal is to empower you with the knowledge to overcome solubility hurdles and advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 8-hydroxyquinoline derivatives.

Q1: Why are my 8-hydroxyquinoline derivatives poorly soluble in water?

A1: The limited water solubility of 8-hydroxyquinoline and its derivatives is primarily due to their chemical structure. The quinoline ring system is aromatic and largely nonpolar, contributing to a hydrophobic character.[2] While the hydroxyl group at the 8-position can participate in hydrogen bonding, the overall molecular structure is dominated by its lipophilic nature, leading to poor interaction with water molecules.[2][3]

Q2: How does pH influence the solubility of my 8-HQ derivative?

A2: pH is a critical factor governing the solubility of 8-HQ derivatives.[2] The nitrogen atom in the quinoline ring is weakly basic, and the hydroxyl group is weakly acidic.

-

In acidic conditions (low pH): The nitrogen atom can become protonated, forming a cationic salt. This charged species is generally more soluble in aqueous media.[2][4]

-

In alkaline conditions (high pH): The hydroxyl group can be deprotonated, forming a phenolate anion. This also increases water solubility.[1]

Therefore, adjusting the pH of your solution away from the isoelectric point of the molecule can significantly enhance its solubility.[5] The pKa of the specific derivative is a crucial piece of information for predicting the optimal pH range for solubilization.[4][6]

Q3: I'm seeing precipitation when I add my 8-HQ derivative to my aqueous buffer. What's the first thing I should check?

A3: The first step is to verify that your buffer's pH is appropriate for your specific 8-HQ derivative. As explained in Q2, solubility is highly pH-dependent. If the buffer pH is near the isoelectric point of your compound, precipitation is likely. Consider adjusting the pH of your buffer to either a more acidic or a more alkaline range to favor the formation of a more soluble ionized form.

Q4: Can I use a co-solvent to improve solubility? If so, which ones are recommended?

A4: Yes, using a co-solvent is a highly effective and common strategy.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, which allows for better solvation of the hydrophobic 8-HQ derivative.[5]

Commonly used co-solvents for 8-HQ derivatives include:

It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it while observing for dissolution.[4] Always ensure the chosen co-solvent is compatible with your downstream experimental conditions.

Part 2: Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming persistent solubility issues.

Troubleshooting Issue 1: Compound Crashes Out of Solution Upon Dilution

This is a common problem when a concentrated stock solution of an 8-HQ derivative in an organic solvent is diluted into an aqueous buffer.

Causality: The rapid change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the final aqueous medium, leading to precipitation.

Step-by-Step Protocol to Mitigate Precipitation:

-

Optimize Co-solvent Concentration:

-

Prepare a series of dilutions of your concentrated stock solution into your aqueous buffer containing varying percentages of a co-solvent (e.g., DMSO, ethanol).

-

Start with a low co-solvent concentration (e.g., 1%) and increase it incrementally (e.g., 2%, 5%, 10%).

-

Visually inspect each dilution for precipitation after a set incubation period (e.g., 30 minutes) at the experimental temperature.

-

The lowest co-solvent concentration that maintains solubility is the optimal choice for your experiment.

-

-

pH Adjustment of the Final Solution:

-

After dilution, measure the pH of the final solution.

-

If precipitation has occurred, try adjusting the pH to a more acidic or basic range using small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

-

Monitor for redissolution of the precipitate. This can help you identify a stable pH range for your compound in the final experimental conditions.

-

-

Kinetic vs. Thermodynamic Solubility:

-

Understand that you might be observing kinetic solubility (the concentration at which a compound precipitates out of a solution prepared by a specific method) rather than thermodynamic solubility (the true equilibrium solubility).

-

For many applications, achieving a metastable solution that is stable for the duration of the experiment is sufficient.

-

Workflow for Optimizing Dilution:

Caption: Workflow for troubleshooting precipitation upon dilution.

Troubleshooting Issue 2: Low Overall Aqueous Solubility Limits Biological Activity Testing

When even with co-solvents and pH adjustments, the achievable concentration is too low for meaningful biological assays.

Causality: The intrinsic hydrophobicity of the 8-HQ derivative is the primary limiting factor. More advanced formulation strategies are required to overcome this.

Advanced Formulation Strategies:

-

Chemical Modification: Prodrug Approach

-

Concept: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[8] This approach can be used to temporarily mask the lipophilic nature of the 8-HQ derivative with a more hydrophilic moiety.[8][9]

-

Strategy: Modify the hydroxyl group of the 8-HQ derivative with a polar functional group, such as a phosphate or a glycosidic linkage.[10][11] These modifications can dramatically increase aqueous solubility.[8] Once administered to a biological system, cellular enzymes (e.g., phosphatases, glycosidases) can cleave the promoiety, releasing the active 8-HQ derivative at the site of action.[8][9]

-

-

Formulation with Cyclodextrins

-

Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10][12] They can encapsulate poorly soluble "guest" molecules, like 8-HQ derivatives, forming inclusion complexes.[12][13]

-

Mechanism of Solubility Enhancement: The hydrophilic outer surface of the cyclodextrin-drug complex imparts water solubility to the overall system, effectively "hiding" the hydrophobic drug molecule within its core.[14][15][16]

-

Experimental Protocol: Preparation of an 8-HQ-Cyclodextrin Inclusion Complex

-

Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[14][15]

-

Determine Stoichiometry: A 1:1 molar ratio of the 8-HQ derivative to cyclodextrin is a good starting point.

-

Preparation:

-

Dissolve the cyclodextrin in aqueous buffer with stirring. Gentle heating may be required.

-

Separately, dissolve the 8-HQ derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Slowly add the 8-HQ solution to the cyclodextrin solution with vigorous stirring.

-

Continue stirring for an extended period (e.g., 24-48 hours) at a constant temperature to allow for complex formation.

-

Remove the organic solvent under reduced pressure.

-

The resulting aqueous solution can be filtered and used, or lyophilized to obtain a solid powder of the inclusion complex.

-

-

-

-

Nanoparticle-Based Formulations

-

Concept: Encapsulating the 8-HQ derivative within a nanoparticle carrier can improve its aqueous dispersibility and bioavailability.[17][18]

-

Types of Nanoparticles:

-

Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.

-

Polymeric Nanoparticles: Biodegradable polymers can be used to form a matrix that entraps the drug.

-

-

Advantages: Nanoparticle formulations can also offer controlled release and targeted delivery of the 8-HQ derivative.

-

Comparative Overview of Advanced Solubility Enhancement Techniques:

| Technique | Principle | Advantages | Disadvantages |

| Prodrug Approach | Covalent modification with a hydrophilic promoiety.[8][9] | High solubility increase, potential for targeted release.[8] | Requires chemical synthesis, potential for altered pharmacology. |

| Cyclodextrin Complexation | Encapsulation within a cyclodextrin host molecule.[12][13] | Simple preparation, commercially available cyclodextrins.[12][14] | Limited to molecules that fit the cyclodextrin cavity, potential for competitive displacement. |

| Nanoparticle Formulation | Encapsulation within a nanocarrier (e.g., liposome).[17] | High drug loading, potential for controlled release and targeting. | More complex preparation and characterization. |

Logical Relationship of Solubility Enhancement Strategies:

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. autechindustry.com [autechindustry.com]

- 4. benchchem.com [benchchem.com]

- 5. ijmsdr.org [ijmsdr.org]

- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. johronline.com [johronline.com]

- 9. Developing dual-responsive quinolinium prodrugs of 8-hydroxyquinoline by harnessing the dual chelating sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclodextrin 3-Functionalized with 8-Hydroxyquinoline as an Antioxidant Inhibitor of Metal-Induced Amyloid Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New cyclodextrin-bearing 8-hydroxyquinoline ligands as multifunctional molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multifunctional 8-hydroxyquinoline-appended cyclodextrins as new inhibitors of metal-induced protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Preventing oxidation of 8-hydroxyquinoline-2-carboxaldehyde during synthesis

Technical Support Center: Synthesis of 8-Hydroxyquinoline-2-carboxaldehyde

Introduction: Welcome to the technical support guide for the synthesis of 8-hydroxyquinoline-2-carboxaldehyde (8-HQ-2-CHO). This molecule is a critical precursor in the development of novel therapeutic agents, fluorescent probes, and advanced materials due to its potent metal-chelating properties.[1][2][3] However, its synthesis is frequently challenged by the high susceptibility of the aldehyde functional group and the electron-rich quinoline ring system to oxidation. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you minimize oxidative side reactions, maximize yield, and ensure the purity of your final product.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during the synthesis, purification, and storage of 8-hydroxyquinoline-2-carboxaldehyde.

Part 1: Oxidation During the Synthesis Reaction

Question: My primary reaction product is 8-hydroxyquinoline-2-carboxylic acid, not the desired aldehyde. What is causing this over-oxidation and how can I prevent it?

Answer: This is the most common issue encountered and is almost always a consequence of the chosen oxidant or reaction conditions being too harsh. The aldehyde intermediate, once formed, is highly susceptible to further oxidation to the corresponding carboxylic acid.

Causality:

-

Harsh Oxidants: Strong oxidizing agents like potassium permanganate or Jones reagent (chromium-based) will rapidly and uncontrollably oxidize the aldehyde to a carboxylic acid. While effective for some transformations, they lack the necessary selectivity for this sensitive substrate.[4]

-

Sub-optimal Reagents for Precursor: If you are starting from 8-hydroxy-2-methylquinoline, the typical oxidant used is selenium dioxide (SeO₂).[5][6] While effective, this reaction often requires elevated temperatures (reflux) and extended reaction times, which can promote over-oxidation and the formation of byproducts.

-

Atmospheric Oxygen: Reactions run open to the air, especially at elevated temperatures or for long durations, can contribute to oxidation.

Solutions & Protocols:

-

Select a Mild and Selective Oxidizing Agent: The most reliable strategy is to synthesize the aldehyde from its corresponding primary alcohol, (8-hydroxyquinolin-2-yl)methanol, using a modern, mild oxidant. The Dess-Martin Periodinane (DMP) oxidation is highly recommended.[7][8]

-

Optimize Reaction Conditions:

-

Temperature Control: Maintain the reaction at or below room temperature if using a mild oxidant like DMP. If you must use a method like SeO₂ oxidation, carefully monitor the temperature and reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This minimizes exposure to atmospheric oxygen.

-

Protocol: Dess-Martin Periodinane (DMP) Oxidation of (8-hydroxyquinolin-2-yl)methanol

dot graph "DMP_Oxidation_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Workflow for the selective oxidation using DMP.

-

Dissolve (8-hydroxyquinolin-2-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

-

Add Dess-Martin Periodinane (1.1 - 1.5 eq.) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC (typically complete within 1-3 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography.

Part 2: Oxidation During Work-up and Purification

Question: My product appears pure by TLC immediately after the reaction, but it degrades or shows new, more polar spots after purification. Why?

Answer: This common observation points to oxidation occurring during the work-up or purification stages. The product, 8-HQ-2-CHO, is sensitive to air, light, and potentially acidic or basic conditions encountered during these steps.[11]

Causality:

-

Air Oxidation on Silica Gel: Silica gel has a large surface area, and prolonged exposure of the compound to air during column chromatography can accelerate oxidation.

-

Light Sensitivity: 8-hydroxyquinoline and its derivatives are known to be light-sensitive and can darken or degrade upon exposure to ambient light.[11][12]

-

Contaminated Solvents: Solvents containing peroxide impurities (e.g., old ethers or THF) can act as oxidants.

Solutions & Best Practices:

-

Use Degassed Solvents: For all work-up and chromatography steps, use solvents that have been degassed by sparging with Nitrogen or Argon for 15-30 minutes prior to use. This minimizes dissolved oxygen.

-

Protect from Light: Conduct all purification and handling steps in a fume hood with the sash lowered and the lights turned off, or wrap all glassware (flasks, columns) in aluminum foil.[11][12]

-

Perform "Flash" Chromatography: Do not let the compound sit on the silica gel column for an extended period. Perform flash column chromatography efficiently to minimize contact time.

-

Solvent Purity: Always use freshly opened or distilled solvents, especially ethers, to avoid peroxide contamination.

dot graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Key steps for purification with anti-oxidation measures.

Part 3: Storage and Handling

Question: What are the correct long-term storage conditions for 8-hydroxyquinoline-2-carboxaldehyde? My solid has turned from yellow to a dark brown.

Answer: The darkening of the solid is a clear indicator of degradation, likely due to a combination of oxidation and light exposure. Proper storage is critical to maintain the compound's integrity.

Causality:

-

Oxidation and Light: As an aromatic aldehyde with a phenolic hydroxyl group, the compound is susceptible to both air oxidation and photodecomposition.[11]

-

Moisture: The compound is hygroscopic, and moisture can facilitate degradation pathways.[13]

Solutions & Storage Recommendations:

The following storage conditions are recommended to ensure the long-term stability of your compound.

| Form | Temperature | Duration | Critical Conditions | Source(s) |

| Solid | -20°C | Long-term | Store in an amber vial, sealed from moisture, under an inert atmosphere (Argon or Nitrogen). | [11][13] |

| DMSO Stock Solution | -20°C | up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Seal from moisture. | [13] |

| DMSO Stock Solution | -80°C | up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Seal from moisture. | [13] |

Handling Best Practices:

-

Always handle the solid and its solutions under subdued light.[12]

-

When weighing out the solid, do so quickly and in a dry environment to minimize exposure to air and humidity.

-

For preparing solutions, use freshly opened, anhydrous-grade solvents.

References

-

Dess–Martin periodinane - Wikipedia. Wikipedia. [Link]

-

Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products. PubMed. [Link]

-

Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. PMC - NIH. [Link]

-

Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. [Link]

-

Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry. ACS Publications. [Link]

-

SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Ijarse. [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

-

Strategies for selective oxidation of primary alcohols to aldehydes. ResearchGate. [Link]

-

Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

Kinetic and Mechanistic Study of Oxidation of Cobalt Complex (II) Derived From 8-Hydroxy Quinoline and Salicylaldehyde in Acid Medium. International Journal of Engineering Research & Technology. [Link]

-

(PDF) MECHANISTIC ASPECTS OF OXIDATION REACTION OF NICKEL COMPLEX (II) DERIVED FROM 8-HYDROXY QUINOLINE AND SALICYLALDEHYDE IN ACID MEDIUM. ResearchGate. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. OMICS International. [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. [Link]

-

8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+. SSRN. [Link]

-

Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. ResearchGate. [Link]

-

What is 8-Hydroxyquinoline? Sinobio Chemistry. [Link]

-

8-Hydroxyquinoline Derivatives Manufacturer: Sulfate & Oxine-Copper Supplier. HOPAX. [Link]

-

8-Hydroxyquinoline/8HQ/CAS 148-24-3. Chemball. [Link]

-

8-Hydroxyquinoline | C9H7NO | CID 1923. PubChem. [Link]

- US4044011A - Process for the preparation of 8-hydroxyquinoline.

- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

- CN103304477A - Purification method of 8-hydroxyquinoline crude product.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is 8-Hydroxyquinoline? - Sinobio Chemistry [sinobiochemistry.com]

- 4. Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin Periodinane [sigmaaldrich.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. medchemexpress.com [medchemexpress.com]

Technical Support Center: Troubleshooting Reductive Amination of 2-Methyl-8-Hydroxyquinoline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the functionalization of 8-hydroxyquinoline derivatives. A particularly notorious transformation is the reductive amination involving 2-methyl-8-hydroxyquinoline (also known as 8-hydroxyquinaldine).

Because the C2-methyl group cannot undergo direct reductive amination, the validated approach requires a two-step sequence: oxidation of the methyl group to a carbaldehyde, followed by imine condensation and reduction. Even with this established route, researchers often encounter 0% yields during the amination step due to the unique chelating and electronic properties of the 8-hydroxyquinoline scaffold.

This guide deconstructs the causality behind these failures and provides a field-proven, self-validating troubleshooting framework to optimize your yields.

The Validated Synthetic Workflow

To functionalize the 2-position with an amine, direct C-H activation of the methyl group is highly inefficient. Instead, we must first install an electrophilic center. Oxidation using Selenium Dioxide (SeO₂) reliably converts the methyl group to 8-hydroxyquinoline-2-carbaldehyde, which can then be trapped by an amine and reduced[1].

Fig 1: Two-step synthetic workflow for reductive amination of 2-methyl-8-hydroxyquinoline.

Troubleshooting FAQs: Solving the "Zero Yield" Problem

Q: Why am I getting zero yield when using standard reductive amination solvents like Methanol, Toluene, or Acetonitrile? A: This is the most common failure point. The 8-hydroxyquinoline-2-carbaldehyde intermediate is exquisitely sensitive to its solvation environment. According to extensive solvent scouting by Basak et al., standard solvents completely fail to produce the desired product[1].

-

Methanol: The highly polar, protic nature of methanol drives the aldehyde into a dead-end hemiacetal, preventing the requisite imine condensation.

-

Toluene & Acetonitrile: The 8-hydroxyquinoline scaffold exhibits poor solubility and sluggish kinetics in these solvents at room temperature, failing to stabilize the polar transition state of the imine intermediate.

Solution: Switch your solvent to 1,2-Dichloroethane (DCE) . DCE provides the perfect balance of solubility and non-nucleophilic polarity, allowing the imine condensation to proceed smoothly at room temperature[1].

Fig 2: Mechanistic causality of solvent selection on imine condensation and reduction yield.

Q: Which reducing agent provides the highest conversion: NaBH₄, NaBH₃CN, or NaBH(OAc)₃? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the definitive gold standard for this substrate. As established in the foundational protocols by Abdel-Magid et al., NaBH(OAc)₃ is a mild, selective reducing agent that will not prematurely reduce the unreacted aldehyde[2].

-

NaBH₄ is too aggressive and will rapidly reduce your aldehyde back to an alcohol before the amine can condense.

-

NaBH₃CN is highly toxic and often requires acidic conditions (pH ~5) which can protonate the quinoline nitrogen, disrupting the delicate electronic balance of the substrate. NaBH(OAc)₃ in DCE requires no additional acid catalyst for this specific reaction.

Q: How does the 8-hydroxyl group mechanically affect the reaction? A: The 8-hydroxyl group and the quinoline nitrogen form a bidentate chelating pocket. This pocket can coordinate with trace metals or the boron species itself, sterically hindering the 2-position. Furthermore, intramolecular hydrogen bonding can electronically deactivate the adjacent 2-carbaldehyde. Using a non-coordinating solvent like DCE minimizes external solvent competition, allowing the amine to effectively attack the electrophilic carbon.

Quantitative Data: Solvent Scouting Summary

The following table summarizes the causal relationship between solvent choice and isolated yield during the reductive amination of 8-hydroxyquinoline-2-carbaldehyde.

| Solvent | Temperature | Reducing Agent | Imine Condensation Time | Isolated Yield (%) |

| Methanol | Room Temp / Reflux | NaBH(OAc)₃ | 24 - 48 hours | 0% |

| Toluene | Room Temp / Reflux | NaBH(OAc)₃ | 24 - 48 hours | 0% |

| Acetonitrile | Room Temp / Reflux | NaBH(OAc)₃ | 24 - 48 hours | 0% |

| 1,2-Dichloroethane (DCE) | Room Temp | NaBH(OAc)₃ | 15 - 60 minutes | 44 - 68% |

Data synthesized from the optimization studies by Basak et al.[1].

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

Step 1: Oxidation of 2-methyl-8-hydroxyquinoline

-

Reaction Setup: Dissolve 2-methyl-8-hydroxyquinoline (1.0 eq) in 1,4-Dioxane (0.5 M concentration).

-

Reagent Addition: Add Selenium Dioxide (SeO₂) (1.5 eq) to the stirring solution.

-

Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 8 to 10 hours.

-

Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (typically eluting with petroleum ether/ethyl acetate).

-

Self-Validation Check: Analyze the purified product via ¹H NMR. You must confirm the complete disappearance of the singlet methyl peak (~2.7 ppm) and the appearance of a distinct aldehyde proton peak (>10.0 ppm) before proceeding to Step 2.

Step 2: Reductive Amination in DCE

-

Imine Condensation: Dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 eq) and your primary/secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Incubation: Stir the mixture at room temperature for 15 to 60 minutes.

-

Self-Validation Check: Pull a 10 µL aliquot, dilute in methanol, and check via LC-MS or TLC. Do not proceed until the aldehyde mass/spot is completely consumed, indicating full conversion to the imine/iminium intermediate.

-

Reduction: Directly add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Completion: Stir at room temperature for 2 to 4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amine via column chromatography.

References

-

Basak, A., Abouelhassan, Y., & Huigens III, R. W. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry, 13(39), 10290-10294. URL:[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Technical Support Center: Purification of Polar 8-Hydroxyquinoline Acetamide Derivatives

Welcome to the technical support center for the purification of polar 8-hydroxyquinoline acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges in the purification of this important class of compounds.

The unique structure of 8-hydroxyquinoline (8HQ) derivatives, characterized by a basic nitrogen heterocycle, a phenolic hydroxyl group, and an acetamide side chain, imparts a combination of high polarity and potent metal-chelating properties. These features are fundamental to their biological activity but also introduce significant hurdles during purification, particularly when using standard silica gel chromatography. This guide will walk you through understanding these challenges and implementing effective solutions.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial problems encountered when attempting to purify polar 8-hydroxyquinoline acetamide derivatives.

Q1: My compound is streaking badly on a silica gel TLC plate and won't move off the baseline. What's happening?

A: This is the most common issue and is almost always due to strong interactions between your polar, basic compound and the acidic surface of the silica gel.[1][2] The 8-hydroxyquinoline moiety, being a basic heterocycle, can interact with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or significant peak tailing.[1][2]

-

Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, while the silanol groups are weak Brønsted acids. This acid-base interaction causes your compound to "stick" to the stationary phase.[2][3] Furthermore, the 8-hydroxyquinoline core is a powerful chelating agent that can bind to trace metal impurities (like iron and aluminum) present on the surface of the silica gel, further complicating elution.[4]

-

Quick Solution: Before attempting a column, modify your TLC mobile phase. Add a small amount of a basic modifier like triethylamine (TEA) (0.5-2%) or a few drops of ammonium hydroxide to your developing solvent.[1][3] If this resolves the streaking, you can adapt this modified solvent system for your column chromatography.

Q2: I've added triethylamine (TEA) to my mobile phase, but my compound is still eluting as a broad peak or not at all. What are my next steps?

A: While TEA is excellent for neutralizing acidic silica sites, severe issues may require a multi-pronged approach.

-

Increase Mobile Phase Polarity Drastically: Your compound may simply be too polar for standard solvent systems like ethyl acetate/hexane. A more polar mobile phase, such as dichloromethane (DCM)/methanol, is often necessary.[1][3] A gradient elution, starting with low methanol and gradually increasing the concentration, is highly recommended.[1]

-

Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the problem lies with the stationary phase itself.

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[1] Basic alumina will have minimal acidic sites, thus reducing the strong acid-base interactions.

-

Reversed-Phase (C18) Chromatography: This is often the method of choice for highly polar compounds.[1] In reversed-phase, the stationary phase is nonpolar (like C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1] Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the compound is consistently protonated.

-

Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and prevent it?

A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[5]

-

Diagnosis: To check for stability, spot your crude material on a silica TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it.[1] If you see new spots or a significant increase in baseline material compared to a freshly spotted plate, your compound is likely unstable on silica.

-

Prevention:

-

Deactivate the Silica: Pre-treating the silica gel can neutralize its activity. This can be done by preparing a slurry of silica in your non-polar solvent and adding 1-2% triethylamine, stirring for 15-20 minutes before packing the column.[6]

-

Switch to a Less Acidic Phase: Use neutral alumina or consider reversed-phase chromatography as mentioned above.[1]

-

Work Quickly and Cold: If you must use silica, perform the chromatography as quickly as possible and consider running the column in a cold room to minimize the time your compound is in contact with the stationary phase.

-

Part 2: In-Depth Troubleshooting & Alternative Purification Strategies

When standard methods fail, a more advanced or alternative strategy is required. This section provides a structured approach to selecting the best purification method.

Purification Strategy Selection Workflow

The following flowchart provides a decision-making framework for purifying your polar 8-hydroxyquinoline acetamide derivative.

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: A Deeper Dive

| Problem | Probable Cause | Solution & Scientific Rationale |

| Compound Irreversibly Adsorbed on Silica | Chelation with Silica Surface/Metal Ions. The 8-hydroxy and quinoline nitrogen form a bidentate ligand that strongly chelates Lewis acidic sites on the silica surface and residual metal ions (Fe³⁺, Al³⁺).[4][7] | 1. Use Additives: Add a stronger, sacrificial chelating agent like EDTA (ethylenediaminetetraacetic acid) to the mobile phase to saturate metal ion sites. 2. Switch to Polymer-Based Columns: Use stationary phases like polystyrene-divinylbenzene which lack silanol groups and metal impurities.[8] |

| Poor Separation in Reversed-Phase (Peak Tailing) | Residual Silanol Interactions. Even on C18 columns, un-capped silanol groups on the silica support can interact with the protonated amine of the quinoline, causing peak tailing.[8] | 1. Use an End-Capped Column: Select a high-quality, end-capped C18 column where residual silanols are minimized.[8] 2. Mobile Phase pH Control: Add an acid modifier (0.1% formic acid or TFA) to suppress silanol ionization and ensure the analyte has a consistent positive charge, leading to sharper peaks.[1][9] |

| Compound "Oils Out" During Crystallization | High Polarity & Impurities. Highly polar compounds often have strong intermolecular forces that can favor amorphous oil formation over an ordered crystal lattice. Impurities can also disrupt lattice formation. | 1. Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature very slowly before moving to an ice bath.[1] 2. Use a Co-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and slowly add a "poor" or "anti-solvent" (e.g., water or diethyl ether) until turbidity persists.[1][9] This carefully reduces solubility to promote crystal growth. 3. Scratching/Seeding: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1] |

| Multiple Peaks in HPLC for a Pure Compound | On-Column Chelation/Speciation. The compound is chelating with trace metals in the HPLC system (from stainless steel components, solvent impurities), forming different metal-complex species that elute at different times.[10] | 1. Pre-complexation: Intentionally form a single, stable metal complex before injection. Add a solution of a specific metal salt (e.g., FeCl₃) to your sample to convert all of your compound into a single, well-behaved complex that can be easily analyzed.[10] 2. System Passivation: Flush the entire HPLC system with a strong acid (e.g., nitric acid) followed by a chelating agent solution (e.g., EDTA) to remove accessible metal ions.[10] |

Mechanism Visualization: Chelation on Silica Surface

The diagram below illustrates how the 8-hydroxyquinoline moiety can interact with the silica gel surface through both hydrogen bonding and chelation with a metal impurity.

Caption: Interaction of 8-HQ derivative with the silica surface.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most effective purification techniques discussed.

Protocol 1: Modified Silica Gel Column Chromatography with Triethylamine

This method is the first line of defense when dealing with basic 8-HQ derivatives.

-

TLC Analysis: Develop a solvent system, typically Dichloromethane/Methanol. Find a ratio that gives your product an Rf value of ~0.2-0.3. Add 1% triethylamine (TEA) to this system and confirm the Rf remains suitable and streaking is eliminated.

-

Column Packing:

-

Prepare a slurry of silica gel in the starting mobile phase (e.g., 100% DCM + 1% TEA).

-

Optional but recommended: For very problematic compounds, stir the silica slurry with 1-2% TEA for 15 minutes before packing to thoroughly deactivate the silica.[6]

-

Pack the column uniformly to avoid channeling.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of DCM.

-

For better resolution, pre-adsorb the crude material onto a small amount of silica gel (~1-2x the weight of the crude product). Dry this mixture under vacuum until it is a free-flowing powder.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin eluting with the starting mobile phase (DCM + 1% TEA).

-

If using a gradient, slowly and incrementally increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).

-

-

Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)

This is a high-resolution technique ideal for separating very polar compounds or challenging isomeric mixtures.[11]

-

Analytical Method Development:

-

Using an analytical C18 HPLC column, develop a separation method.

-

The mobile phase will typically be a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).

-

Add 0.1% formic acid or trifluoroacetic acid to both Solvent A and B. This is crucial for achieving sharp, symmetrical peaks for basic compounds.[9]

-

Optimize the gradient to achieve good separation between your product and impurities.

-

-

Scale-Up:

-

Transfer the method to a preparative C18 column of the same chemistry.

-

Adjust the flow rate and gradient time according to the larger column dimensions.

-

Dissolve the crude sample in a solvent that is weak for the separation (e.g., the initial mobile phase conditions, or a small amount of DMSO/DMF) to ensure it binds to the column head in a tight band.

-

-

Purification and Collection:

-

Run the preparative method, collecting fractions based on the UV detector signal corresponding to your target compound.

-

-

Work-Up:

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized (freeze-dried) to remove the water and volatile acid modifier (like formic acid), yielding the pure compound as its corresponding salt (e.g., formate salt).

-

References

-

When basification of silica gel is required, before using Column chromatography?. ResearchGate. Available at: [Link]

-

HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available at: [Link]

-

Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The University of Edinburgh. Available at: [Link]

-

Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

-

Troubleshooting Flash Chromatography. Columbia University. Available at: [Link]

-

CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Available at: [Link]

-

8-Hydroxyquinoline Anchoring 3-D Networking Silica Gel Utilizing Its HOMO as a Metal Trapping Center for Selective Sample Cleanup of Cu(II), Cr(III), and Co(II) and Chemical Speciation of Sorbed Species. ACS Publications. Available at: [Link]

-

The Power of Preparative HPLC Systems. Teledyne Labs. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]